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Compound of Interest

Compound Name: DSPE-PEG-SH, MW 2000

Cat. No.: B10857785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-distearoyl-sn-

glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)-2000] (DSPE-PEG-SH MW

2000) in cancer therapy research. This versatile phospholipid-PEG conjugate is a critical

component in the development of advanced drug delivery systems, offering improved

pharmacokinetics, enhanced tumor targeting, and the potential for combination therapies.

Core Applications in Oncology Research
DSPE-PEG-SH MW 2000 is an amphiphilic polymer that readily self-assembles in aqueous

solutions to form the outer layer of various nanoparticle formulations, including liposomes and

micelles.[1] The polyethylene glycol (PEG) chain provides a hydrophilic "stealth" shield, which

reduces clearance by the mononuclear phagocyte system, thereby prolonging the circulation

time of the nanoparticles in the bloodstream.[2] This extended circulation increases the

likelihood of nanoparticle accumulation in tumor tissues through the enhanced permeability and

retention (EPR) effect.[2][3]

The terminal sulfhydryl (-SH) group is a key functional feature of DSPE-PEG-SH MW 2000,

allowing for the covalent conjugation of targeting ligands such as antibodies, peptides, or small

molecules via maleimide chemistry.[4][5] This active targeting strategy enhances the specific

delivery of therapeutic payloads to cancer cells that overexpress corresponding receptors,

leading to improved efficacy and reduced off-target toxicity.[2][3]
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Key Advantages of DSPE-PEG-SH MW 2000 in Drug
Delivery:

Prolonged Circulation: The PEGylated surface minimizes opsonization and clearance by the

immune system.[6]

Passive Tumor Targeting: The nanoparticle size and prolonged circulation facilitate

accumulation in tumor tissues via the EPR effect.[3]

Active Targeting: The terminal thiol group enables the attachment of targeting moieties for

receptor-mediated uptake by cancer cells.[4][5]

Versatility: It can be incorporated into various nanoparticle formulations for the delivery of a

wide range of therapeutic agents, including small molecule drugs, peptides, and nucleic

acids.[1]

Biocompatibility and Biodegradability: DSPE-PEG conjugates are well-tolerated and can be

safely metabolized and cleared from the body.[6]

Quantitative Data Summary
The following tables summarize key physicochemical and biological parameters of DSPE-PEG-

based nanoparticles from various studies in cancer therapy research.

Table 1: Physicochemical Properties of DSPE-PEG Nanoparticles
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[7]
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HER2-

Targeted
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Table 2: In Vitro Cytotoxicity of DSPE-PEG Nanoparticles

Formulation Cell Line
IC50 (µM) -
Targeted

IC50 (µM) -
Non-
Targeted

IC50 (µM) -
Free Drug

Reference

Folate-

Targeted

DSPE-PEG

Micelles

(Dox)

HeLa (FR+) 0.8 2.5 5.0 [2]

Folate-

Targeted

DSPE-PEG

Micelles

(Dox)

A549 (FR-) 3.2 3.5 4.8 [2]

HER2-

Targeted

DSPE-PEG

Liposomes

(PTX)

SK-BR-3

(HER2+)
0.05 0.5 1.2 [2]

HER2-

Targeted

DSPE-PEG

Liposomes

(PTX)

MDA-MB-231

(HER2-)
0.8 0.9 1.1 [2]
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Table 3: In Vivo Antitumor Efficacy of DSPE-PEG Nanoparticles

Formulation
Animal
Model

Tumor
Volume
Reduction
(%) -
Targeted

Tumor
Volume
Reduction
(%) - Non-
Targeted

Tumor
Volume
Reduction
(%) - Free
Drug

Reference

Folate-

Targeted

DSPE-PEG

Micelles

(Doxorubicin)

Nude mice

(HeLa)
85 60 40 [2]

HER2-

Targeted

DSPE-PEG

Liposomes

(Paclitaxel)

Nude mice

(SK-BR-3)
90 55 35 [2]

APTEDB-

PEG2000/PE

G1000

Liposomes

(Doxorubicin)

U87MG

xenograft
High Moderate Low [10]

Experimental Protocols
Protocol 1: Formulation of DSPE-PEG-SH Coated
Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating a hydrophobic drug, with a

surface coating of DSPE-PEG-SH for future conjugation.

Materials:

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
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Cholesterol

DSPE-PEG-SH MW 2000

Hydrophobic drug (e.g., Doxorubicin)

Chloroform

Phosphate-buffered saline (PBS), pH 7.4

Rotary evaporator

Probe sonicator or extruder with polycarbonate membranes (100 nm)

Procedure:

Lipid Film Formation:

Dissolve DPPC, cholesterol, and DSPE-PEG-SH (e.g., in a 55:40:5 molar ratio) and the

hydrophobic drug in chloroform in a round-bottom flask.

Remove the chloroform using a rotary evaporator under reduced pressure at a

temperature above the lipid phase transition temperature to form a thin lipid film on the

flask wall.

Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

Hydration:

Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the

lipid phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).

Size Reduction:

To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension using a

probe sonicator on ice or extrude it through polycarbonate membranes with a specific pore

size (e.g., 100 nm) using a mini-extruder.
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Purification:

Remove the unencapsulated drug by dialysis against PBS or by size exclusion

chromatography.

Characterization:

Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

Determine the encapsulation efficiency and drug loading content using a suitable

analytical method (e.g., UV-Vis spectroscopy or HPLC).

Protocol 2: Conjugation of a Targeting Peptide to DSPE-
PEG-SH Liposomes
This protocol outlines the coupling of a maleimide-functionalized peptide to the surface of

DSPE-PEG-SH coated liposomes.

Materials:

DSPE-PEG-SH coated liposomes (from Protocol 1)

Maleimide-functionalized targeting peptide (e.g., cRGD)

Reaction buffer (e.g., HEPES buffer, pH 7.0)

Sephadex G-25 column for purification

Procedure:

Reaction Setup:

Disperse the DSPE-PEG-SH liposomes in the reaction buffer.

Dissolve the maleimide-functionalized peptide in the same buffer.

Add the peptide solution to the liposome suspension at a desired molar ratio (e.g., 1:1 SH

to maleimide).
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Conjugation Reaction:

Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with

gentle stirring, protected from light. The thiol group on the liposome surface will react with

the maleimide group on the peptide to form a stable thioether bond.

Purification:

Remove the unreacted peptide by passing the reaction mixture through a Sephadex G-25

column, eluting with PBS. The larger liposomes will elute in the void volume, while the

smaller, unconjugated peptide will be retained.

Characterization:

Confirm the successful conjugation of the peptide by a suitable method, such as HPLC,

mass spectrometry, or a functional assay (e.g., cell binding).

Re-characterize the particle size, PDI, and zeta potential of the conjugated liposomes.

Visualizations
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Caption: Workflow for formulation and evaluation of targeted nanoparticles.
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Caption: Enhanced Permeability and Retention (EPR) effect in tumors.
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Caption: General signaling pathway for targeted drug delivery and action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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